![molecular formula C22H26FN7O2 B2813095 3-[(4-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)carbonyl]-4,5,6,7-tetrahydro-1H-indazole CAS No. 1396859-18-9](/img/structure/B2813095.png)

3-[(4-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)carbonyl]-4,5,6,7-tetrahydro-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

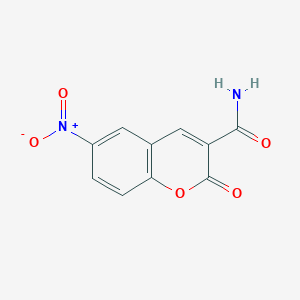

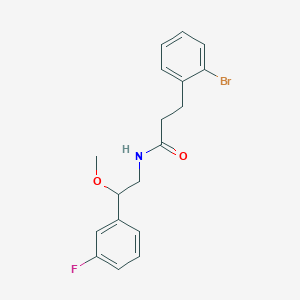

The compound “3-[(4-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)carbonyl]-4,5,6,7-tetrahydro-1H-indazole” is a complex organic molecule. It contains several functional groups, including a triazole ring, a piperazine ring, and an indazole ring . The compound is part of a class of molecules known as triazole-pyrimidine hybrids, which have been studied for their potential neuroprotective and anti-neuroinflammatory properties .

Synthesis Analysis

The synthesis of this compound would likely involve several steps, including the formation of the triazole ring, the coupling of the piperazine ring, and the formation of the indazole ring . The exact synthesis process would depend on the starting materials and the specific synthetic strategy employed .Molecular Structure Analysis

The molecular structure of this compound is characterized by several ring structures, including a triazole ring, a piperazine ring, and an indazole ring . These rings are connected by various functional groups, including a carbonyl group and a methoxy group .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Given the presence of several functional groups in the molecule, it could potentially undergo a variety of reactions, including nucleophilic substitutions, electrophilic additions, and redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, its solubility would likely be influenced by the presence of the polar carbonyl and methoxy groups, while its reactivity would be influenced by the presence of the reactive triazole ring .Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by protozoan parasites of the genus Leishmania, is a neglected tropical disease (NTD) transmitted through sandfly bites. The disease affects over a million people annually, leading to severe skin disfigurement, organ failure, and reduced quality of life. The compound’s halogenated chalcone structure suggests potential antiparasitic properties. Investigating its efficacy against Leishmania parasites could provide valuable insights for better treatments .

Chemotherapeutic Agent Development

Chalcones, a class of natural products, have shown promise as chemotherapeutic agents. By synthesizing novel compounds like this one, researchers aim to discover targets for treating various diseases. Investigating its mechanism of action and toxicity profile could contribute to drug development .

Antiviral Properties

Indole derivatives, including this compound, have been explored for their antiviral activity. Researchers have investigated related 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazides against RNA and DNA viruses. Further studies could reveal its potential as an antiviral agent .

PI3Kδ Inhibition

The compound (S)-2-(1-(4-amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one has been identified as a potent and selective PI3Kδ inhibitor. Investigating its efficacy in treating chronic obstructive pulmonary disease (COPD) could lead to therapeutic advancements .

Organic Synthesis

The compound’s synthesis via Claisen-Schmidt condensation provides a valuable route for accessing related chalcones. Researchers can explore modifications to optimize yield, purity, and scalability. Understanding its synthetic pathway contributes to the field of organic chemistry .

Medicinal Chemistry

Studying the compound’s structure-activity relationship (SAR) and exploring analogs could reveal additional applications. Medicinal chemists can design derivatives with improved properties, such as enhanced bioavailability or reduced toxicity .

Safety and Hazards

Future Directions

Given the potential neuroprotective and anti-neuroinflammatory properties of this compound, future research could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications . Additionally, further studies could investigate the synthesis of related compounds to optimize their biological activity and safety profile .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets, contributing to its biological activity.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on the structure of the compound and the known activities of similar indole derivatives, it can be hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

It’s known that the metabolism of similar compounds generally involves reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions can be expected to include glucuronide or sulfate conjugate formation .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be hypothesized that the compound may have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

[4-[[3-(3-fluoro-4-methoxyphenyl)triazol-4-yl]methyl]piperazin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN7O2/c1-32-20-7-6-15(12-18(20)23)30-16(13-24-27-30)14-28-8-10-29(11-9-28)22(31)21-17-4-2-3-5-19(17)25-26-21/h6-7,12-13H,2-5,8-11,14H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZCTUWETQQCPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=CN=N2)CN3CCN(CC3)C(=O)C4=NNC5=C4CCCC5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)carbonyl]-4,5,6,7-tetrahydro-1H-indazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2813013.png)

![2-(4-chlorophenyl)-6-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione](/img/structure/B2813016.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone](/img/structure/B2813029.png)

![8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2813031.png)

![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2813032.png)

![1-[4-(Oxolane-2-carbonyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2813034.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)